molecular formula C7H13N3 B111460 4-Amino-1-methylpiperidine-4-carbonitrile CAS No. 123194-00-3

4-Amino-1-methylpiperidine-4-carbonitrile

Cat. No.: B111460
CAS No.: 123194-00-3
M. Wt: 139.2 g/mol
InChI Key: HUTRESLXFRPBOW-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine-4-carbonitrile is an organic compound with the molecular formula C7H13N3. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to the piperidine ring. It is commonly used in chemical synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile typically involves the reaction of piperidine with methylamine and a cyanating agent. One common method is the reaction of 4-piperidone with methylamine followed by cyanation using a suitable cyanating agent such as cyanogen bromide or sodium cyanide. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the amino group to a halide.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitrile group to an amine group.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Amino-1-methylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

    4-Amino-1-methylpiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    4-Cyano-1-methylpiperidine: Lacks the amino group, limiting its use in biological applications.

    4-Amino-1-ethylpiperidine-4-carbonitrile: Contains an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

Uniqueness: 4-Amino-1-methylpiperidine-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-amino-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-4-2-7(9,6-8)3-5-10/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTRESLXFRPBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465686
Record name 4-amino-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-00-3
Record name 4-amino-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-methylpiperidine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the procedure of Stage 1 of Example 1, 8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were reacted and 2.5 ml of 1-methylpiperidone were added. The mixture was stirred for 18 hours at ambient temperature, followed by extraction r3 times with chloroform. The organic phase was washed with salt water and dried to obtain 2.41 g of the expected product (orange-yellow syrup).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four

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